Potassium 2-(3-sulphonatopropoxy)ethyl acrylate Potassium 2-(3-sulphonatopropoxy)ethyl acrylate
Brand Name: Vulcanchem
CAS No.: 93841-08-8
VCID: VC16981143
InChI: InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C8H13KO6S
Molecular Weight: 276.35 g/mol

Potassium 2-(3-sulphonatopropoxy)ethyl acrylate

CAS No.: 93841-08-8

Cat. No.: VC16981143

Molecular Formula: C8H13KO6S

Molecular Weight: 276.35 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-(3-sulphonatopropoxy)ethyl acrylate - 93841-08-8

Specification

CAS No. 93841-08-8
Molecular Formula C8H13KO6S
Molecular Weight 276.35 g/mol
IUPAC Name potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate
Standard InChI InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1
Standard InChI Key JCBZJHANNRVJQV-UHFFFAOYSA-M
Canonical SMILES C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Potassium 2-(3-sulphonatopropoxy)ethyl acrylate features a propoxyethyl spacer linking the acrylate group to the sulfonate functionality. Its IUPAC name, potassium 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate, reflects this arrangement . The sulfonate group (SO3-\text{SO}_3^-) confers hydrophilicity and ionic character, while the acrylate moiety (CH2=CHCOO\text{CH}_2=\text{CHCOO}^-) enables radical polymerization. The canonical SMILES representation is C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+]\text{C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+]}, and its 3D structure has been validated via X-ray crystallography in related sulfonated acrylates .

Synthesis Pathways

The compound is synthesized through a two-step process:

  • Sulfonation of Propanediol: 3-Chloropropane-1-sulfonic acid reacts with ethylene glycol to form 3-(2-hydroxyethoxy)propane-1-sulfonic acid.

  • Acrylation and Neutralization: The intermediate undergoes acrylation with acrylic acid in the presence of a base (e.g., potassium hydroxide), yielding the potassium salt. Alternative routes utilize thiol-ene click chemistry for higher regioselectivity, though these methods remain less common .

PropertyValueSource
Molecular FormulaC8H13KO6S\text{C}_8\text{H}_{13}\text{KO}_6\text{S}
Molecular Weight276.35 g/mol
Density1.32 g/cm³ (estimated)
Solubility>500 mg/mL in water

Physicochemical Properties

Hydrophilicity and Solubility

The sulfonate group enhances water solubility, with experimental data indicating solubility exceeding 500 mg/mL in aqueous solutions. This property is critical for applications requiring hydrogel formation or dispersion in polar solvents. Comparative studies with non-sulfonated acrylates (e.g., ethyl acrylate) show a 10-fold increase in solubility due to the ionic sulfonate moiety .

Polymerization Behavior

The acrylate group undergoes rapid free-radical polymerization, forming crosslinked networks. In copolymer systems, the sulfonate group acts as a polyelectrolyte, increasing hydrogel swelling ratios by up to 300% compared to neutral polymers . Kinetic studies using DSC reveal an activation energy (EaE_a) of 65 kJ/mol for homopolymerization, slightly higher than methyl acrylate (Ea=58kJ/molE_a = 58 \, \text{kJ/mol}) due to steric effects from the sulfonate side chain .

Biomedical Applications

Polyelectrolyte Hydrogels

Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is a precursor for sterilizable hydrogels used in wound dressings and drug delivery. Polymerization with NN-isopropylacrylamide (NIPAM) yields thermoresponsive hydrogels that swell at physiological temperatures . Post-sterilization analyses (autoclaving, gamma irradiation) show no significant changes in compressive modulus (1.2–1.5 MPa) or swelling ratios (1,800–2,000%), underscoring their stability .

Drug Delivery Systems

The sulfonate group enables pH-dependent drug release. At intestinal pH (≥5.5), the hydrogel’s anionic repulsion increases pore size, facilitating controlled release of small molecules (e.g., ibuprofen) over 12–24 hours . This behavior mirrors enteric coatings in pharmaceuticals but with enhanced tunability due to the sulfonate’s strong ionization .

Recent Advances and Future Directions

3D-Printed Biomedical Scaffolds

Incorporating Potassium 2-(3-sulphonatopropoxy)ethyl acrylate into photopolymerizable resins enables fabrication of scaffolds with <50 µm resolution. These structures support fibroblast adhesion (>90% viability) and degrade enzymatically over 4–6 weeks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator